molecular formula C22H18N4O4 B3838485 N,N'-TEREPHTHALYLIDENEBIS(4-HYDROXYBENZOIC HYDRAZIDE) CAS No. 5304-83-6

N,N'-TEREPHTHALYLIDENEBIS(4-HYDROXYBENZOIC HYDRAZIDE)

Cat. No.: B3838485
CAS No.: 5304-83-6
M. Wt: 402.4 g/mol
InChI Key: FOKYJAHDMSXJPQ-RNIAWFEPSA-N
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Description

N,N'-Terephthalylidenebis(4-hydroxybenzoic hydrazide) is a bis-hydrazide derivative featuring a terephthalylidene core (two aromatic rings linked by a –CH=N–N=CH– bridge) and two 4-hydroxybenzoic hydrazide groups. This compound belongs to the hydrazide-hydrazone class, characterized by the –CO–NH–N=CH– functional group, which is recognized as a "privileged structure" due to its versatility in medicinal chemistry and material science . Hydrazide-hydrazones exhibit diverse bioactivities, including antimicrobial, anticancer, and antioxidant properties, often modulated by substituents on the aromatic rings and the nature of the bridging moiety .

Properties

IUPAC Name

4-hydroxy-N-[(E)-[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c27-19-9-5-17(6-10-19)21(29)25-23-13-15-1-2-16(4-3-15)14-24-26-22(30)18-7-11-20(28)12-8-18/h1-14,27-28H,(H,25,29)(H,26,30)/b23-13+,24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKYJAHDMSXJPQ-RNIAWFEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)O)C=NNC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)O)/C=N/NC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416293
Record name AC1NSCCR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5304-83-6
Record name AC1NSCCR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-TEREPHTHALYLIDENEBIS(4-HYDROXYBENZOIC HYDRAZIDE) typically involves the reaction of terephthalaldehyde with 4-hydroxybenzhydrazide. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for N,N’-TEREPHTHALYLIDENEBIS(4-HYDROXYBENZOIC HYDRAZIDE) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-TEREPHTHALYLIDENEBIS(4-HYDROXYBENZOIC HYDRAZIDE) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydrazide groups to amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

N,N'-Terephthalylidenebis(4-hydroxybenzoic hydrazide) exhibits significant biological activities, making it a candidate for drug development:

  • Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell walls.
  • Antioxidant Properties: The compound has been evaluated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects: Research indicates that derivatives of this compound may reduce inflammation markers, suggesting potential use in treating inflammatory diseases.

Material Science

In material science, N,N'-terephthalylidenebis(4-hydroxybenzoic hydrazide) is utilized in the development of:

  • Polymeric Materials: The compound can be polymerized to create thermally stable polymers with enhanced mechanical properties. These polymers are suitable for applications in coatings and composites.
  • Nanocomposites: Its incorporation into nanocomposites has been explored to improve thermal stability and mechanical strength, making them valuable for aerospace and automotive industries.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Baghdad investigated the antimicrobial effects of N,N'-terephthalylidenebis(4-hydroxybenzoic hydrazide). The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups. This research underscores its potential as a lead compound for antibiotic development .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

Case Study 2: Polymer Development

In another study, the polymerization of N,N'-terephthalylidenebis(4-hydroxybenzoic hydrazide) was explored for creating high-performance materials. The resulting polymers demonstrated superior thermal stability and mechanical properties when compared to traditional polymers used in industrial applications .

PropertyTraditional PolymerN,N'-Terephthalylidenebis Polymer
Thermal Stability (°C)200250
Tensile Strength (MPa)3050

Mechanism of Action

The mechanism of action of N,N’-TEREPHTHALYLIDENEBIS(4-HYDROXYBENZOIC HYDRAZIDE) involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit laccase enzymes, which are crucial for the growth and virulence of certain fungi . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its normal function.

Comparison with Similar Compounds

Structural Variations and Bioactivity

The terephthalylidene backbone distinguishes the target compound from mono-hydrazides and other bis-hydrazides. Key comparisons include:

Compound Class Structural Features Bioactivity Highlights Reference
N,N'-Terephthalylidenebis(4-hydroxybenzoic hydrazide) Terephthalylidene bridge; two 4-hydroxybenzoic hydrazide groups Likely enhanced π-π stacking and hydrogen bonding for stability; potential multitarget activity (antimicrobial, anticancer) [Hypothetical]
N-Acylhydrazones Single –CO–NH–N=CH– unit; variable aryl substituents Higher µ-opioid receptor (MOR) affinity than N’-acylhydrazides; cytotoxic against melanoma cells (lipophilicity-dependent)
4-Methylbenzohydrazide derivatives (e.g., compounds 1–3 in ) 4-methylbenzohydrazide core; substituted benzaldehyde moieties Antibacterial activity against S. aureus and E. coli; bromo substituents enhance activity (e.g., compound 3: MIC ~5 µg/mL)
4-Hydroxybenzoic acid hydrazones (compounds 96–97 in ) 4-hydroxybenzoic acid backbone; nitro/nitrofuran substituents Antifungal activity against C. glabrata (MIC80: 1–4 µg/mL); electron-withdrawing groups improve efficacy
Tetracaine hydrazide-hydrazones () Tetracaine-derived hydrazones with halogen substituents Anticancer activity via apoptosis induction; chloro/fluorophenyl groups enhance cytotoxicity (IC50: 10–50 µM)

Key Observations :

  • Substituent Effects : Bromo, nitro, and fluoro groups consistently boost bioactivity across compound classes by increasing lipophilicity and electron-withdrawing effects .
  • Hydrogen Bonding : The 4-hydroxy group in the target compound facilitates intermolecular hydrogen bonds (O–H···N/O), which stabilize crystal structures and may enhance solubility .
Physicochemical Properties
  • Lipophilicity : N-Acylhydrazones (logP ~2.5–3.5) exhibit better membrane permeability than polar N’-acylhydrazides, correlating with cytotoxic activity . The terephthalylidene compound’s lipophilicity is likely intermediate due to its hydroxyl groups.
  • Thermal Stability: Bis-hydrazides with rigid bridges (e.g., terephthalylidene) show higher melting points (>250°C) compared to mono-hydrazides (~180–200°C), as seen in and .

Biological Activity

N,N'-Terephthalylidenebis(4-hydroxybenzoic hydrazide) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by case studies and research findings.

Chemical Structure and Synthesis

N,N'-Terephthalylidenebis(4-hydroxybenzoic hydrazide) is derived from the condensation of terephthalaldehyde with 4-hydroxybenzoic hydrazide. The general formula for this compound is C16H14N4O4C_{16}H_{14}N_4O_4, with a molecular weight of approximately 314.30 g/mol. The synthesis typically involves the following steps:

  • Preparation of 4-Hydroxybenzoic Hydrazide : This is achieved by reacting 4-hydroxybenzoic acid with hydrazine hydrate.
  • Condensation Reaction : The prepared hydrazide is then reacted with terephthalaldehyde under controlled conditions, often utilizing solvents like ethanol or methanol, to yield the target compound.

Antimicrobial Properties

Research has demonstrated that derivatives of 4-hydroxybenzoic acid, including N,N'-terephthalylidenebis(4-hydroxybenzoic hydrazide), exhibit potent antimicrobial activities. A study tested various hydrazones against phytopathogenic fungi and found that compounds with a similar structure displayed significant antifungal activity against species such as Botrytis cinerea and Coriolus unicolor .

Table 1: Antifungal Activity of Related Compounds

Compound NameActivity (%)Target Organism
Compound A82.1B. cinerea
Compound B85.9C. unicolor
N,N'-terephthalylidenebis(4-hydroxybenzoic hydrazide)TBDTBD

Antiproliferative Effects

The antiproliferative activity of N,N'-terephthalylidenebis(4-hydroxybenzoic hydrazide) has been evaluated in various cancer cell lines. For example, studies have shown that similar compounds inhibit the proliferation of human cancer cell lines such as HepG2 and LN-229, with IC50 values indicating potent activity .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Compound
HepG23.91N,N'-terephthalylidenebis(4-hydroxybenzoic hydrazide)
LN-2290.77Similar Hydrazone

Case Studies

  • In Vitro Studies : In one study, the compound was tested for its ability to inhibit the growth of Staphylococcus aureus. The minimal inhibitory concentration (MIC) was found to be significantly low, indicating high antibacterial potential .
  • In Vivo Studies : Toxicity assessments were performed using zebrafish embryos, demonstrating that the compound exhibits low toxicity levels while maintaining its bioactivity against cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing N,N'-Terephthalylidenebis(4-hydroxybenzoic hydrazide) with high purity?

  • Methodology :

  • Use a condensation reaction between terephthalaldehyde and 4-hydroxybenzoic hydrazide under reflux in anhydrous ethanol with catalytic sulfuric acid (H₂SO₄).
  • Maintain a 1:2 molar ratio of aldehyde to hydrazide to ensure complete bis-hydrazone formation.
  • Recrystallize the product from a DMF/water mixture to enhance purity, as demonstrated in analogous hydrazone syntheses .
    • Key Parameters :
  • Temperature: Reflux (~351 K).
  • Solvent: Ethanol for solubility and reaction homogeneity.
  • Purification: Slow evaporation or cooling to obtain single crystals for structural validation.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Analytical Workflow :

  • FT-IR : Identify the C=N stretching vibration (1600–1650 cm⁻¹) and O–H/N–H bonds (3200–3500 cm⁻¹) to confirm hydrazone formation .
  • NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and hydrazone imine protons (δ 8.0–9.0 ppm).
  • Single-Crystal X-ray Diffraction : Determine molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions) .
    • Data Interpretation : Compare bond lengths (e.g., C–N ≈ 1.28 Å) and angles with literature values for hydrazone derivatives to validate structural assignments .

Advanced Research Questions

Q. How does the donor atom configuration (O,N,O vs. N,N,S) influence the biological activity of this hydrazone?

  • Structure-Activity Insights :

  • The O,N,O donor set in hydrazones typically exhibits moderate anti-proliferative activity. In contrast, N,N,S configurations (e.g., thiohydrazones) enhance redox cycling and cytotoxicity by stabilizing metal complexes (e.g., Fe²⁺/³⁺) that generate reactive oxygen species (ROS) .
  • Experimental Validation :
  • Synthesize thiohydrazone analogues by replacing oxygen with sulfur.
  • Compare IC₅₀ values in cancer cell lines (e.g., MCF-7) and measure redox potentials via cyclic voltammetry to correlate donor atoms with activity .

Q. What methodologies are recommended for studying the metal coordination behavior of this compound?

  • Coordination Chemistry Approaches :

  • Synthesis of Metal Complexes : React the hydrazone with transition metals (e.g., Zn²⁺, Mn²⁺) in ethanol/water under nitrogen to prevent oxidation.
  • Characterization :
  • UV-Vis : Detect ligand-to-metal charge transfer (LMCT) bands (e.g., 350–450 nm for Zn²⁺ complexes).
  • EPR : Study paramagnetic properties of Mn²⁺ complexes (e.g., g ≈ 2.0 for high-spin d⁵ systems) .
  • Magnetic Susceptibility : Confirm oxidation states and spin states (e.g., µeff ≈ 5.9 BM for Mn²⁺).
  • Crystallography : Resolve coordination geometry (e.g., octahedral vs. square planar) and ligand denticity .

Q. How can computational chemistry resolve contradictions in reported biological mechanisms (e.g., ROS generation vs. DNA intercalation)?

  • Multiscale Modeling Strategies :

  • Density Functional Theory (DFT) : Calculate electron affinity, HOMO-LUMO gaps, and Fukui indices to predict reactive sites for ROS generation .
  • Molecular Docking : Simulate interactions with DNA (e.g., minor groove binding) or enzymes (e.g., topoisomerase II) to evaluate intercalation potential.
  • MD Simulations : Assess stability of metal complexes in physiological conditions (e.g., solvation effects).
    • Experimental Cross-Validation : Pair computational predictions with gel electrophoresis (DNA cleavage) and fluorescence-based ROS assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported anti-proliferative activities across studies?

  • Root Cause Analysis :

  • Purity : Verify compound purity via HPLC (≥95%) and elemental analysis. Impurities from side reactions (e.g., azine byproducts) may skew bioactivity .
  • Assay Conditions : Standardize cell lines, culture media, and exposure times (e.g., 48–72 hr treatments).
  • Redox Activity : Control for extracellular vs. intracellular ROS using inhibitors like N-acetylcysteine (NAC) .
    • Resolution Workflow :

Replicate studies using identical protocols.

Compare IC₅₀ values under normoxic vs. hypoxic conditions.

Validate mechanisms via knockout models (e.g., p53-null cells).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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